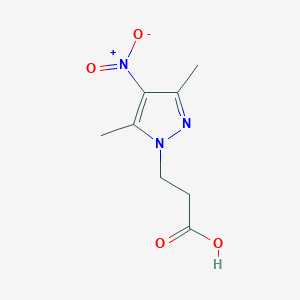

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

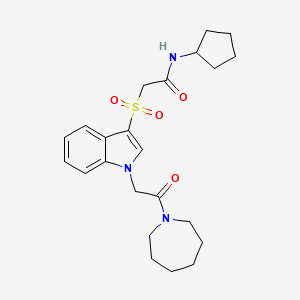

The compound "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide" is a chemical entity that appears to be related to a class of compounds that interact with cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, mood, and memory. Compounds targeting these receptors have potential therapeutic applications, particularly in pain management.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel class of cannabinoid receptor agonists with the tetrahydro-2H-pyran-4-yl moiety has been prepared, which includes N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides . These compounds were synthesized to achieve dual agonism of hCB(1) and hCB(2) receptors with the goal of minimizing central nervous system (CNS) penetration and thus reducing CNS side effects. The synthesis involved the use of specific reagents and conditions to obtain the desired pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle. The presence of these rings is crucial for the interaction with cannabinoid receptors. The specific substituents and stereochemistry can significantly influence the binding affinity and selectivity towards CB(1) and CB(2) receptors.

Chemical Reactions Analysis

Compounds with a pyrazole core, such as N-allyl-5-amino-1H-pyrazole-4-carboxamides, have been shown to undergo various cyclization reactions to form different heterocyclic systems . For example, electrophilic cyclization in the presence of polyphosphoric acid or N-halosuccinimides can lead to the formation of oxazolyl derivatives. These reactions are important for the diversification of the chemical space around the pyrazole core, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide" are not detailed in the provided data, related compounds exhibit properties that are desirable for drug candidates. For instance, the aforementioned cannabinoid receptor agonists were designed to have low CNS penetration to avoid side effects such as sedation or dizziness . The physicochemical properties, such as solubility, stability, and lipophilicity, are critical factors that influence a compound's pharmacokinetic profile and its ability to reach the target site of action in the body.

科学的研究の応用

Synthesis and Characterization

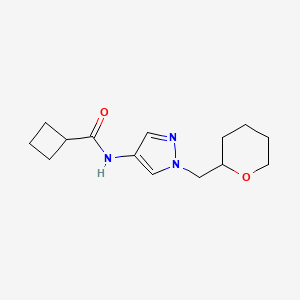

- Studies have been conducted on the synthesis and characterization of pyrazole compounds, highlighting their significance in the field of research chemicals. For example, the synthesis of pyrazole-carboxamide type synthetic cannabinoids, such as AB-CHFUPYCA, has been reported. These compounds are synthesized and characterized using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) analyses (Uchiyama et al., 2015).

Antimicrobial Activity

- Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. The synthesis involves various chemical reactions and the compounds are tested against different bacterial and fungal strains to determine their effectiveness. For instance, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, synthesized from pyranone, exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida krusei (Aytemir et al., 2003).

Catalytic Applications

- Pyrazole compounds have been utilized in catalysis, demonstrating the versatility of these compounds in chemical reactions. For example, the synthesis of tetrazolyl pyrazole amides has been achieved using microwave-assisted synthesis, which is more efficient than conventional heating methods. These compounds exhibit interesting activities such as bactericidal and pesticidal effects (Hu et al., 2011).

Biological and Pharmacological Activities

- The biological and pharmacological activities of pyrazole derivatives are subjects of ongoing research. For example, Ni(II) complexes with Schiff base ligands derived from pyrazole compounds have been studied for their DNA/protein interaction and cytotoxicity against cancer cell lines. These studies provide insights into the potential therapeutic applications of pyrazole compounds (Yu et al., 2017).

作用機序

Target of Action

It is known that similar compounds have a wide range of pharmacological targets .

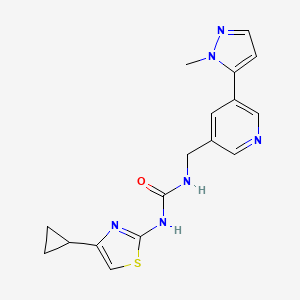

Mode of Action

A compound with a similar structure was found to induce a triple response in arabidopsis seedlings . This suggests that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}cyclobutanecarboxamide may interact with its targets in a way that induces significant biological activity.

Biochemical Pathways

Compounds with similar structures have been shown to engage with a variety of pharmacological targets, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to induce significant biological activity , suggesting that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}cyclobutanecarboxamide may have similar effects.

特性

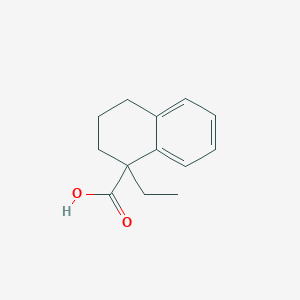

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-14(11-4-3-5-11)16-12-8-15-17(9-12)10-13-6-1-2-7-19-13/h8-9,11,13H,1-7,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCERYRCDXJECJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)

![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)

![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2528025.png)